N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Description
N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a thiophene ring, an oxazole ring, and a carboxamide group
Properties
IUPAC Name |
N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-9-5-6-13(7-10(9)2)14-8-26-19(16(14)17(20)23)21-18(24)15-11(3)22-25-12(15)4/h5-8H,1-4H3,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSYWPSPRHJEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3=C(ON=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the thiophene and oxazole rings, followed by their functionalization and coupling. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share the thiophene ring structure.
Oxazole derivatives: Compounds such as 2,5-dimethyl-1,2-oxazole and 4-carboxamide-1,2-oxazole share the oxazole ring structure.
Uniqueness
N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to the combination of its thiophene and oxazole rings, along with the specific functional groups attached. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
